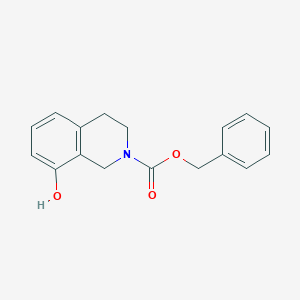
Benzyl 8-hydroxy-3,4-dihydroisoquinoline-2(1h)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group, a hydroxy group at the 8th position, and a carboxylate group at the 2nd position of the tetrahydroisoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the condensation of a phenethylamine derivative with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline core .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic hydrogenation, selective oxidation, and esterification reactions under controlled conditions .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the tetrahydroisoquinoline core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong bases.
Major Products:
- Quinoline derivatives from oxidation .
- Alcohols or aldehydes from reduction .
- Various substituted tetrahydroisoquinolines from nucleophilic substitution.
Scientific Research Applications
Mechanism of Action
The mechanism of action of benzyl 8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxy group at the 8th position and the carboxylate group at the 2nd position play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- 1-Benzyl-1,2,3,4-tetrahydroisoquinoline.
- 8-Hydroxy-1,2,3,4-tetrahydroisoquinoline.
- 2-Carboxyl-1,2,3,4-tetrahydroisoquinoline.
Comparison: Benzyl 8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the presence of all three functional groups (benzyl, hydroxy, and carboxylate) on the tetrahydroisoquinoline core. This combination enhances its biological activity and potential therapeutic applications compared to its analogs.
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
benzyl 8-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C17H17NO3/c19-16-8-4-7-14-9-10-18(11-15(14)16)17(20)21-12-13-5-2-1-3-6-13/h1-8,19H,9-12H2 |
InChI Key |
ORQGPGUEDNPZMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=CC=C2O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


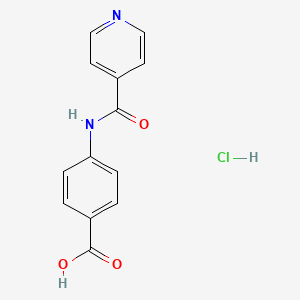
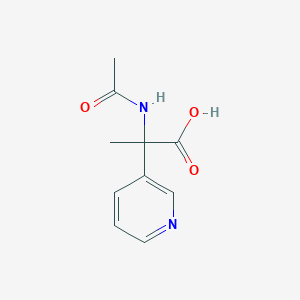


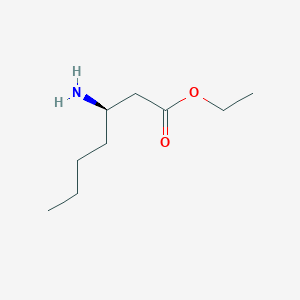
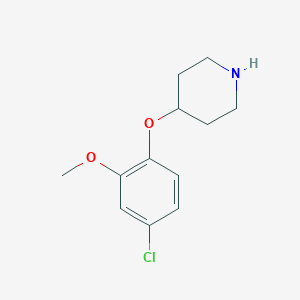


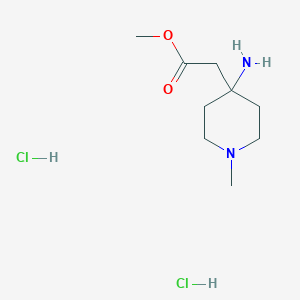
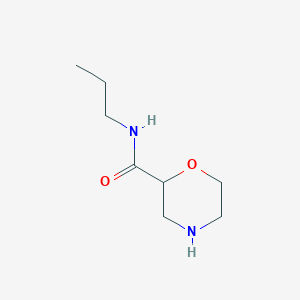
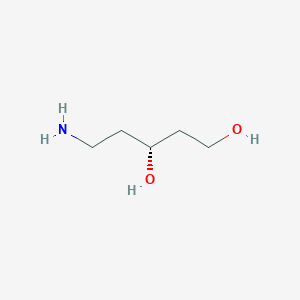
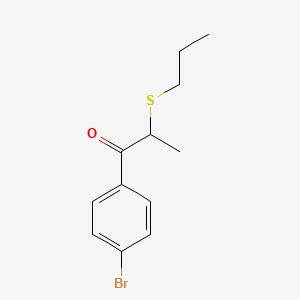

![1-{[1,2,4]Triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride](/img/structure/B13508506.png)
